methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1260666-52-1) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This bicyclic system is substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 5, and a methyl ester at position 6 . The compound is synthesized as a high-purity (95%) intermediate, primarily used in medicinal chemistry for developing kinase inhibitors and other biologically active molecules . Its reactive chlorine atoms and ester functionality make it a versatile building block for further derivatization.
Properties
Molecular Formula |
C9H7Cl2N3O2 |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-3-4-6(10)13-9(11)14-7(4)12-5(3)8(15)16-2/h1-2H3,(H,12,13,14) |
InChI Key |
UNXLEZLXURWYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (commonly referred to as compound 1) is a pyrrolo[2,3-d]pyrimidine derivative with significant biological activity that has attracted attention in medicinal chemistry. This article presents a detailed overview of its biological properties, including anticancer effects, anti-inflammatory activities, and structure-activity relationships (SARs).
- Molecular Formula : C₇H₅Cl₂N₃
- Molecular Weight : 202.04 g/mol
- CAS Number : 1060815-86-2
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the potential of compound 1 as an anticancer agent. For instance, a study investigating various pyrrolo[2,3-d]pyrimidine derivatives reported that compound 1 exhibited cytotoxic effects against multiple cancer cell lines. The IC₅₀ values for compound 1 against various cancer types are summarized in Table 1.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 40 - 204 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (breast) | 29 - 59 | Cell cycle arrest and apoptosis |
| HeLa (cervical) | Varies | Inhibition of EGFR and CDK2 |
The compound has been shown to induce apoptosis in HepG2 cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2 .
Anti-inflammatory Activity
In addition to its anticancer properties, compound 1 has demonstrated anti-inflammatory effects. A review on pyrimidine derivatives indicated that certain compounds within this class exhibited potent inhibition of COX-2 activity. The IC₅₀ values for COX-2 inhibition in related studies were reported to be comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly alter potency and selectivity. For example:
- Substituting different halogens or functional groups at positions 2 and 4 has been linked to enhanced anticancer activity.
- The presence of methyl groups at position 5 appears to stabilize the compound's interaction with target enzymes .
Case Studies
- Study on HepG2 Cells :
- Comparative Analysis with Sunitinib :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit promising anticancer properties. Methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has been studied for its potential to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that similar compounds could effectively inhibit the growth of prostate cancer cells by targeting specific signaling pathways related to tumor proliferation and survival .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory effects of this compound. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro assays revealed that this compound exhibits a significant reduction in COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases .
GSK-3β Inhibition
The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases including diabetes and Alzheimer's disease. Studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine can modulate GSK-3β activity, thereby influencing pathways related to insulin signaling and neuroprotection . Molecular dynamics simulations have provided insights into the binding modes of these inhibitors within the ATP binding site of GSK-3β .
Structure–Activity Relationship Studies
The structure–activity relationship (SAR) studies of this compound have been pivotal in understanding how modifications to its structure can enhance biological activity. Various substitutions on the pyrimidine ring have been explored to optimize potency and selectivity against target enzymes .
Synthesis and Derivatives
The synthesis of this compound often involves multi-step reactions that yield various derivatives with improved pharmacological profiles. Techniques such as one-pot reactions using environmentally friendly catalysts have been developed to enhance yield and reduce waste .
Case Studies
Comparison with Similar Compounds
Pyrrolo[3,4-d]pyrimidine Derivatives
- tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 903129-71-5): Differs in the pyrrolo[3,4-d]pyrimidine core, altering ring fusion positions. Features a tert-butyl ester (vs. Molecular weight: 290.15 g/mol (C₁₁H₁₃Cl₂N₃O₂) .
Thieno[2,3-d]pyrimidine Derivatives
- Methyl 4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate: Replaces the pyrrolo ring with a thieno system, introducing sulfur for enhanced lipophilicity. Retains the methyl ester but includes a trifluoromethoxy-aniline substituent, influencing electronic properties .
Substituent Variations on Pyrrolo[2,3-d]pyrimidine Core
Chlorine and Methyl Group Modifications
Ester Group Variations
- Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: Ethyl ester (vs. methyl) increases hydrophobicity. Molecular formula: C₁₂H₁₄ClN₃O₃ (MW: 283.71 g/mol) .
Functional Group and Reactivity Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
